Cas no 2801487-47-6 (cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester)
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester
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- Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
- InChI Key: ZVLNZCWYODODPW-BDAKNGLRSA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@@H]1[C@H](N)CC=CC1
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1125281-1g |
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester |
2801487-47-6 | 95% | 1g |
$1765 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1125281-500mg |
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester |
2801487-47-6 | 95% | 500mg |
$1115 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1125281-5g |
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester |
2801487-47-6 | 95% | 5g |
$6585 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1125281-500mg |
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester |
2801487-47-6 | 95% | 500mg |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125281-1g |
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester |
2801487-47-6 | 95% | 1g |
$1765 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125281-5g |
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester |
2801487-47-6 | 95% | 5g |
$6585 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125281-1g |
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester |
2801487-47-6 | 95% | 1g |
$1765 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1125281-500mg |
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester |
2801487-47-6 | 95% | 500mg |
$1115 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1125281-5g |
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester |
2801487-47-6 | 95% | 5g |
$6585 | 2025-02-28 |
cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester
Professional Introduction to cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester (CAS No. 2801487-47-6)
Cis-(6-Amino-cyclohex-3-enyl-carbamic acid tert-butyl ester) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. With a CAS number of 2801487-47-6, this compound represents a unique structural motif that is highly relevant to the development of novel therapeutic agents. Its molecular structure, characterized by a cyclohexene ring substituted with an amino group and a carbamic acid tert-butyl ester moiety, makes it a promising candidate for further investigation in drug discovery and molecular biology.
The significance of this compound lies in its potential applications across various domains of chemical biology. The presence of both an amino group and a carbamic acid tert-butyl ester suggests that it may serve as a versatile intermediate in the synthesis of more complex molecules. This dual functionality is particularly valuable in medicinal chemistry, where such intermediates can be modified to produce bioactive compounds with specific pharmacological properties.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. The structural features of cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester make it an attractive scaffold for designing molecules that can interact with biological targets. For instance, the amino group can be utilized for hydrogen bonding interactions, while the carbamic acid tert-butyl ester moiety can serve as a pharmacophore for binding to specific enzymes or receptors. This flexibility in molecular design allows researchers to fine-tune the properties of potential drug candidates, enhancing their efficacy and selectivity.
One of the most compelling aspects of this compound is its potential role in the development of treatments for neurological disorders. The cyclohexene ring, a common structural element in many bioactive molecules, has been shown to influence the binding affinity and metabolic stability of drug candidates. Additionally, the incorporation of an amino group into this framework can facilitate interactions with neurotransmitter receptors, making it a promising candidate for further exploration in neuropharmacology.
Recent studies have also highlighted the importance of stereoelectronic effects in drug design. The cis configuration of the cyclohexene ring in cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester may play a crucial role in determining its biological activity. Stereoisomers often exhibit distinct pharmacological profiles due to differences in their spatial arrangement, which can significantly impact their interaction with biological targets. This underscores the need for thorough investigation into the stereochemical aspects of this compound.
The synthesis of cis-(6-Amino-cyclohex-3-enyl-carbamic acid tert-butyl ester) presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to produce such compounds with high purity and yield. Modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have opened up new avenues for constructing intricate molecular frameworks like this one. These advancements are crucial for enabling the efficient production of novel drug candidates.
In addition to its pharmaceutical applications, cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester may also find utility in materials science and chemical biology research. Its unique structural properties make it a valuable tool for studying molecular recognition processes and developing new synthetic strategies. By leveraging its dual functionality, researchers can explore innovative approaches to creating functional materials and biochemical assays.
The future prospects for cis-(6-Amino-cyclohex-3-enyl-carbamic acid tert-butyl ester) are promising, given its versatility and potential applications across multiple fields. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that can interact with them in precise ways. This compound represents just one example of how structural diversity can lead to novel therapeutic solutions.
In conclusion, cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester (CAS No. 2801487-47-6) is a compound of significant interest due to its unique structural features and potential applications in pharmaceutical chemistry and biomedicine. Its dual functionality, stereochemical configuration, and synthetic accessibility make it a valuable asset for researchers seeking to develop new therapeutic agents and explore fundamental biological processes.
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